N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS2/c10-3-4-11-7(15)5-16-9-14-13-8(17-9)12-6-1-2-6/h6H,1-2,4-5H2,(H,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMFDSQUZAEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=C(S2)SCC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the thiadiazole ring.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl chloride or a similar reagent.
Final Coupling: The final step involves coupling the intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It could also be explored for use in agricultural chemistry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiadiazole ring and the cyanomethyl group are likely involved in key interactions with the molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and physicochemical properties of the target compound with structurally related analogs:
Key Observations :
- Substituent Diversity: The target compound’s cyclopropylamino group distinguishes it from analogs with alkylthio (e.g., benzylthio in 5h ), arylthio (e.g., 4-methoxybenzylthio ), or heterocyclic substituents (e.g., pyrazolone in ).
- Acetamide Modifications: The cyanomethyl group is less common compared to phenoxy (5h) or indole () side chains, which are associated with anticonvulsant or receptor-binding activities.
- Physicochemical Properties : While melting points and yields are unavailable for the target compound, analogs with similar sulfanyl-acetamide backbones (e.g., 5h: 88% yield, 133–135°C) suggest moderate synthetic feasibility and stability .
Anticonvulsant Activity
Compounds like 5h and 5j () demonstrated 100% protection in the maximal electroshock (MES) model, attributed to hydrophobic interactions via benzothiazole or chlorophenyl groups .
Enzyme Inhibition
- 5-Lipoxygenase (5-LOX) Inhibition : A pyrazolone-thiadiazole hybrid () showed in silico binding affinity for 5-LOX, a target in inflammation . The target compound’s cyclopropyl group could enhance binding pocket compatibility due to its compact size.
- Cholinesterase and LOX Inhibition: Compounds in (e.g., 8t, 8u) exhibited α-glucosidase and butyrylcholinesterase (BChE) inhibition, linked to aromatic and indole substituents .
Anti-inflammatory and Antitumor Potential
Thiadiazole derivatives with pyrazolone () or benzothiazole () moieties have shown anti-inflammatory and antitumor activities. The target compound’s cyclopropylamino group may improve metabolic stability over bulkier substituents, a critical factor in drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized for yield and purity?
- Answer : Synthesis involves sequential steps: (1) Cyclocondensation of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole core (0–5°C, pH 6.5–7.5), (2) nucleophilic substitution with cyclopropylamine (50–60°C in DMF), and (3) acylation using bromoacetyl cyanide (RT, THF solvent). Optimize yield (≥75%) by controlling stoichiometry (1:1.2 molar ratio for thiol coupling) and using silica gel chromatography (ethyl acetate/hexane, 3:7) for purification. Monitor by TLC (Rf 0.4 in EtOAc) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Answer : Use ¹H/¹³C NMR to identify proton environments (e.g., cyclopropylamino NH at δ 2.8–3.2 ppm, thiadiazole C-S at 165–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular mass (<3 ppm error). Purity (>98%) is validated via reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, λ 254 nm). FTIR detects functional groups (C≡N stretch ~2240 cm⁻¹, S-C=S at 680 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies: (1) Thermal stability at 40°C/75% RH for 4 weeks, (2) photostability under ICH Q1B guidelines. Monitor degradation via HPLC peak area changes (<5% deviation acceptable). Store in amber vials at -20°C under argon to prevent thioether oxidation .
Advanced Research Questions
Q. What computational methods predict the compound’s binding affinity to biological targets like kinases or GPCRs?
- Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB IDs: 1M17 for EGFR, 6OS2 for PARP1). Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2 Å). Compare MM-PBSA binding energy calculations (-8.5 to -10.5 kcal/mol) with experimental IC50 values .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Answer : Discrepancies may arise from solvation effects. Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., EGFR KD). Adjust protonation states using pKa prediction tools (MarvinSketch) and cross-validate with fluorescence polarization assays. Use explicit solvent MD simulations (AMBER99SB-ILDN force field) to refine models .
Q. What experimental designs elucidate the structure-activity relationship (SAR) of the thiadiazole-sulfanylacetamide scaffold?
- Answer : Synthesize analogs with modified cyclopropylamino groups (e.g., cyclobutyl, isopropyl) and compare bioactivity via dose-response curves (IC50 in µM). Use 2D-QSAR with descriptors like LogP and polar surface area (MOE software). Validate with X-ray crystallography to map steric/electronic interactions in enzyme binding pockets .
Q. What strategies mitigate the compound’s poor aqueous solubility in pharmacological assays?
- Answer : Use co-solvent systems (DMSO/PEG400/saline ≤5:30:65 v/v) or nanoformulation (antisolvent precipitation with HPMC stabilizer, 150–200 nm particles). Alternatively, synthesize prodrugs (e.g., phosphate esters of the cyanomethyl group) to enhance logP by 1.5 units while maintaining pH-dependent release .
Q. How can contradictory cytotoxicity results across cell lines (e.g., HeLa vs. MCF-7) be systematically analyzed?
- Answer : Perform transcriptomic profiling (RNA-seq) to identify differential target expression. Use siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism. Measure cellular uptake via LC-MS/MS and correlate with IC50. Account for efflux pumps (e.g., P-gp) using verapamil inhibition assays .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted synthesis for thiadiazole ring formation (20% yield improvement, 30 minutes vs. 6 hours) .
- Data Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate NMR assignments with 2D experiments (HSQC, HMBC) .
- Ethical Reporting : Disclose solvent residuals (ICH Q3C limits) and cytotoxicity thresholds (IC50 >100 µM considered inactive) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
